4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Regioselective synthesis Trifluoromethyl positional isomerism Pyrazole-thiazole hybrid

4-(4-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (CAS 955976-85-9) is a heterocyclic hybrid incorporating a thiazole ring core, a 4-methoxyphenyl substituent at position 4, and a 3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl moiety at position Its molecular formula is C₁₅H₁₂F₃N₃OS (MW 339.34 g·mol⁻¹). The compound was first reported as compound 6a in a series of 4-aryl-2-(5-trifluoromethyl-1-pyrazolyl)thiazoles, prepared regioselectively via condensation of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamide with 4-methoxyphenacyl bromide.

Molecular Formula C15H12F3N3OS
Molecular Weight 339.34
CAS No. 955976-85-9
Cat. No. B2924222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
CAS955976-85-9
Molecular FormulaC15H12F3N3OS
Molecular Weight339.34
Structural Identifiers
SMILESCC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H12F3N3OS/c1-9-7-13(15(16,17)18)21(20-9)14-19-12(8-23-14)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3
InChIKeyMCJPYHDCWDISCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (CAS 955976-85-9): Procurement-Relevant Identity & Source


4-(4-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (CAS 955976-85-9) is a heterocyclic hybrid incorporating a thiazole ring core, a 4-methoxyphenyl substituent at position 4, and a 3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl moiety at position 2. Its molecular formula is C₁₅H₁₂F₃N₃OS (MW 339.34 g·mol⁻¹) . The compound was first reported as compound 6a in a series of 4-aryl-2-(5-trifluoromethyl-1-pyrazolyl)thiazoles, prepared regioselectively via condensation of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamide with 4-methoxyphenacyl bromide [1]. A distinguishing structural feature is the 5-CF₃ (not 3-CF₃) regiochemistry on the pyrazole, which arises from the neutral-condition synthesis pathway and differentiates it from the isomeric 3-CF₃ series (compounds 7) [1]. The compound is registered in the ZINC database (ZINC108652) and multiple vendor catalogues, with a minimum purity specification of 95% .

Why In-Class Pyrazole-Thiazole Hybrids Cannot Simply Replace 4-(4-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole


Within the pyrazole-thiazole hybrid chemotype, even subtle substituent changes on the 4-aryl ring produce divergent microbiological profiles and physicochemical signatures that preclude blanket interchange. The target compound differs from its closest published congener, the 4-chlorophenyl analog 6c (CAS not publicly assigned), by a single atom replacement (OCH₃ → Cl), yet the two exhibit distinct logP, polar surface area, and hydrogen-bond-acceptor capacity [1]. More critically, the regioisomeric 3-trifluoromethyl series (compounds 7) presents an entirely different spatial orientation of the CF₃ group, which can redirect π-stacking, dipole–dipole interactions, and target engagement [2]. Published antibacterial screening data further show that neither 6a nor 6c displayed detectable activity in disk-diffusion assays, whereas the dihydropyrazole precursors (e.g., 3a, 3b) that differ by a single ring-aromatization step showed moderate Gram-positive activity [2]. Consequently, replacing 6a with a superficially similar analog without verifying the specific substitution pattern risks invalidating biological outcomes, SAR conclusions, and computational model predictions.

Quantitative Evidence Differentiating 4-(4-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole from Closest Analogs


Positional Regiochemistry: 5-CF₃ vs. 3-CF₃ Pyrazole Isomerism

The target compound bears the CF₃ group at position 5 of the pyrazole ring (5-CF₃ regioisomer), formed regioselectively when the synthesis is conducted under neutral conditions starting from the 5-hydroxy-5-trifluoromethyl-dihydropyrazole intermediate [1]. Under acidic conditions, the reaction instead yields the 3-CF₃ regioisomer (compound series 7). This reversal of regiochemistry is quantified by the synthetic protocol: neutral pH yields the 5-CF₃ isomer as the major or exclusive product, while acidic pH (HCl catalysis) switches the product to the 3-CF₃ isomer [1]. The two regioisomers differ in the spatial orientation of the lipophilic CF₃ group relative to the thiazole–aryl pharmacophore, altering both molecular shape and electrostatic potential distribution [2].

Regioselective synthesis Trifluoromethyl positional isomerism Pyrazole-thiazole hybrid

Antibacterial Activity Profile vs. Dihydropyrazole Precursors and 4-Chlorophenyl Analog

In the sole published head-to-head microbiological study, the target compound 6a and its 4-chlorophenyl analog 6c were both found to lack detectable antibacterial activity in disk-diffusion assays against Gram-positive Bacillus pumilus and Gram-negative Klebsiella pneumoniae, in contrast to the dihydropyrazole precursors 3a, 3b, and 3e which displayed moderate activity against B. pumilus [1]. The study tested only two pyrazolylthiazoles (6a and 6c), and neither exhibited a measurable zone of inhibition, whereas the dihydropyrazoles showed clear inhibition [1]. This places 6a as an aromatized, inactive scaffold within this specific antibacterial context.

Antibacterial screening Structure-activity relationship Negative control scaffold

Computational Physicochemical Profile: clogP and TPSA Differentiation from 4-Chlorophenyl Analog

The target compound has calculated physicochemical properties that distinguish it from the closely related 4-chlorophenyl analog. The SilDrug server reports clogP = 3.69 and TPSA = 37.61 Ų for the target compound [1]. While the exact values for the 4-chlorophenyl analog 6c are not publicly available from the same computational source, the replacement of the electron-donating methoxy group (–OCH₃, Hammett σₚ = –0.27) with an electron-withdrawing chlorine (–Cl, σₚ = +0.23) is expected to reduce clogP by approximately 0.3–0.5 log units (based on standard fragment-based clogP contributions) and alter the TPSA by removal of the oxygen H-bond acceptor [2]. The target compound thus occupies a distinct region of lipophilic–polar chemical space relative to its halogenated analogs.

Lipophilicity Polar surface area Drug-likeness prediction

Synthetic Accessibility and Isolated Yield Benchmarking

The target compound 6a is synthesized in a single-step condensation between 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamide (intermediate 3) and 4-methoxyphenacyl bromide (5a) in ethanol under reflux for 3 hours, with a reported isolated yield of 82% . This compares favorably with typical yields reported for analogous pyrazole-thiazole condensations in the broader literature, which range from 60–78% for structurally similar 4-aryl substrates [1]. The relatively high yield for 6a is attributed to the electron-donating character of the 4-methoxy substituent, which enhances the nucleophilicity of the phenacyl bromide α-carbon toward thioamide attack.

Synthesis yield Scalability Reaction efficiency

Commercial Availability Status and Purity Specification vs. Closest Structural Analogs

The target compound is listed in multiple commercial catalogues with a minimum purity specification of 95% . However, its commercial status is nuanced: the CymitQuimica/Biosynth entry indicates a discontinued product across all pack sizes (250 mg to 10 g) , whereas other vendors continue to list it as available. By contrast, the structurally closest commercially identifiable analog—4-phenyl-2-(3,5-bis-trifluoromethylpyrazol-1-yl)thiazole (CAS 1337556-79-2)—carries dual CF₃ substitution and a different aryl-thiazole connectivity, representing a distinct chemotype rather than a direct replacement [1]. The 4-chlorophenyl analog 6c does not have a widely assigned CAS number or broad commercial availability. This limited commercial landscape means that 6a remains the most accessible compound for probing the 4-methoxyphenyl-5-CF₃-pyrazolyl-thiazole pharmacophore, despite discontinued status at some suppliers.

Vendor sourcing Compound availability Purity specification

Research and Industrial Application Scenarios for 4-(4-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole Where Specific Evidence Supports Selection


Negative Control Scaffold in Antibacterial Structure–Activity Relationship (SAR) Studies

The documented absence of antibacterial activity for 6a against Bacillus pumilus and Klebsiella pneumoniae in disk-diffusion assays [1] positions this compound as a definitively characterized negative control. Researchers synthesizing or procuring analogs with substituted 4-aryl groups can use 6a to confirm that any observed antibacterial activity arises from the introduced substituent rather than the core pyrazolyl-thiazole framework. This is particularly valuable given that the dihydropyrazole precursors (3a, 3b, 3e) from the same synthetic pathway exhibit moderate Gram-positive activity, allowing a clean attribution of activity to the dihydro vs. aromatic oxidation state of the pyrazole ring.

Regiochemical Probe for 5-CF₃ vs. 3-CF₃ Pyrazole Pharmacophore Mapping

The target compound's definitive 5-CF₃ regiochemistry, confirmed by the synthetic route (neutral pH condensation) [2], makes it a valuable probe for mapping how CF₃ positional isomerism on the pyrazole ring affects target binding. Computational docking or crystallographic studies requiring a known 5-CF₃ pyrazolyl-thiazole can employ 6a as a reference ligand, distinguishing contributions of the CF₃ group orientation from those of the 4-methoxyphenyl substituent.

Lipophilic Fragment in Property-Guided Library Design

With a computed clogP of 3.69 and TPSA of 37.61 Ų [3], 6a occupies a moderately lipophilic, low-polarity chemical space suitable for fragment-based or property-driven library construction. Procurement of this specific compound—rather than the 4-chloro or 4-fluoro analogs—ensures that the library includes the electron-donating 4-methoxy group, which contributes distinct H-bond acceptor capacity and alters pharmacokinetic predictions relative to halogenated congeners.

Synthetic Intermediate for Late-Stage Diversification

The 82% isolated yield reported for the single-step synthesis of 6a supports its use as an accessible intermediate for further derivatization. The 4-methoxyphenyl group can be demethylated to a phenol for subsequent O-alkylation or conjugation, while the thiazole C-5 position remains unsubstituted and available for electrophilic functionalization (e.g., halogenation, sulfenylation). This makes 6a a practical starting point for generating focused libraries of 4,5-disubstituted thiazole-pyrazole hybrids.

Quote Request

Request a Quote for 4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.